![molecular formula C₃₉H₇₁ClO₄ B134323 [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate CAS No. 69161-73-5](/img/structure/B134323.png)

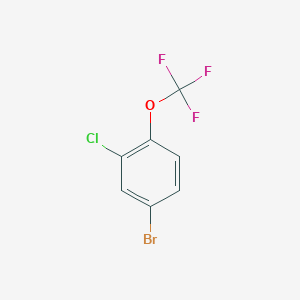

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

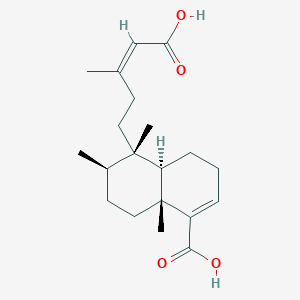

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, commonly referred to as C18:1-Cl, is a lipid molecule that has gained significant attention in scientific research due to its unique biochemical and physiological effects. This molecule is synthesized through a complex process and has been studied extensively for its potential applications in various fields, including medicine, biotechnology, and agriculture. In

Aplicaciones Científicas De Investigación

Phase Equilibria and Solubility Studies

The phase equilibria of glycerol tristearate and glycerol trioleate, which are similar in structure to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, have been studied in carbon dioxide and sulfur hexafluoride. These studies help understand the solubility and behavior of such compounds under different pressures and temperatures, which is crucial for applications in various industrial processes and formulations (Perko, Knez, & Škerget, 2012).

Synthesis and Chemical Transformations

Research on the synthesis of furanoid esters from unsaturated fatty esters, including compounds similar to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, has been reported. This type of research provides insights into the methods of synthesizing complex molecules from naturally occurring unsaturated fatty esters, which can have applications in chemical synthesis and pharmaceuticals (Jie & Lam, 1977).

Epoxidation Reactions

Studies have been conducted on the epoxidation of unsaturated fatty esters, a process relevant to compounds like [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate. These studies focus on the chemical reactions involved in introducing epoxy groups into unsaturated compounds, which is significant in the field of organic synthesis and material science (Lie Ken Jie & Pasha, 1998).

Selective Oxidation Studies

Research on the selective oxidation of molecules similar to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate has been reported. This research provides valuable insights into how specific functional groups in a molecule can be selectively oxidized, which is crucial in developing targeted chemical reactions for pharmaceuticals and fine chemicals (Singh & Mahajan, 2006).

Oxidation of Monethenoid Fatty Acids and Esters

Studies on the oxidation of monethenoid fatty acids and esters, which are structurally related to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, have been conducted. These studies are important in understanding the chemical behavior of such compounds when exposed to oxidative conditions, which has implications in food science, cosmetics, and pharmaceuticals (Gold & Skellon, 1959).

Propiedades

IUPAC Name |

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQSPZHGZHJLGB-NADBREJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H71ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

CAS RN |

69161-73-5 |

Source

|

| Record name | 9-Octadecenoic acid, (Z)-, 1-(chloromethyl)-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069161735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)

![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)